1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
Description
Suzuki-Miyaura Coupling: Reacting a halo-imidazo[1,2-a]pyridine (e.g., at C6 or C8) with a boronic acid or ester to form a new C-C bond. frontiersin.org This is a common method for adding substituted phenyl rings.
Mizoroki-Heck Reaction: Coupling a halo-imidazo[1,2-a]pyridine with an alkene to introduce unsaturated side chains. nih.gov
Buchwald-Hartwig Amination: Forming C-N bonds by coupling a halo-imidazo[1,2-a]pyridine with an amine.
Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKBGKIVPXGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of Existing Substituents:functional Groups on the Scaffold Can Be Chemically Transformed to Generate Further Analogues. for Instance, a Nitrile Group at C6 Can Be Hydrolyzed to a Carboxylic Acid or an Amide.frontiersin.orgnih.govan Ester Can Be Hydrolyzed to a Carboxylic Acid, Which Can then Be Converted to a Variety of Amides Via Coupling Reactions.mdpi.com
Structure-Reactivity Relationship (SRR) Studies of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine Derivatives
Structure-reactivity relationship (SRR) studies, often used interchangeably with structure-activity relationship (SAR) studies in medicinal chemistry, investigate how the structural features of a molecule influence its chemical reactivity or biological activity. For derivatives of this compound, these studies are crucial for identifying potent and selective inhibitors of various biological targets.
A prominent example is the discovery of Volitinib (Savolitinib), a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is implicated in various human cancers. nih.gov The core of Volitinib is (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethanamine, which is attached to a triazolopyrazine ring. The SRR studies leading to its discovery provide valuable insights.
The key findings from the development of Volitinib and related c-Met inhibitors are:
The (S)-Stereochemistry: The (S)-configuration of the ethanamine chiral center was found to be essential for high potency.
The Imidazo[1,2-a]pyridine Core: This bicyclic system serves as a crucial hinge-binding motif, interacting with the c-Met kinase domain.
Substituents on the Imidazo[1,2-a]pyridine Ring: Modifications to the imidazo[1,2-a]pyridine ring itself were explored to optimize activity and pharmacokinetic properties. While Volitinib is unsubstituted on this core, other studies have shown that small alkyl or halo substituents can be tolerated or can modulate properties. nih.gov
The following data table presents SRR data for a series of c-Met inhibitors based on the this compound scaffold, illustrating the impact of structural modifications on inhibitory activity.
Table 3: Structure-Reactivity Relationship of this compound Derivatives as c-Met Inhibitors
| Compound | R Group (on triazolopyrazine) | c-Met IC₅₀ (nM) nih.gov |
|---|---|---|
| 1 (Volitinib) | 1-methyl-1H-pyrazol-4-yl | 5 |
| 2 | Phenyl | 13 |
| 3 | 1H-pyrazol-4-yl | 21 |
| 4 | 2-methoxyphenyl | 4 |
| 5 | 3-methoxyphenyl | 11 |
| 6 | 4-methoxyphenyl | 13 |
Data sourced from a study on the discovery of Volitinib. nih.gov
This data demonstrates that while a simple phenyl group (Compound 2) provides good potency, the addition of a nitrogen-containing heterocycle like pyrazole (B372694) is well-tolerated (Compound 3). Methylation of the pyrazole (Compound 1, Volitinib) restores high potency. Furthermore, substitution on the phenyl ring shows a preference for the ortho-methoxy group (Compound 4) over meta or para positions (Compounds 5 and 6), highlighting the sensitive nature of this binding pocket. nih.gov These studies underscore the importance of systematic derivatization to probe molecular interactions and enhance biological function.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H- frontiersin.orgnih.govnih.govtriazolo[4,5-b]pyrazine (Volitinib/Savolitinib) |
| n-butyllithium (n-BuLi) |
| sec-butyllithium (sec-BuLi) |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| Methyl iodide |
| Acetone |
| Dimethyl disulfide |
| Iodine |
| Trimethylsilyl chloride |
| Tributyltin chloride |
| Sodium chlorite |
| Sodium bromite |
Computational and Theoretical Investigations of 1 Imidazo 1,2 a Pyridin 6 Yl Ethanamine
Theoretical Prediction of Spectroscopic Parameters
No theoretical predictions for spectroscopic parameters such as NMR, IR, or UV-Vis spectra for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine have been found in the public domain.
Future computational studies are required to elucidate the specific electronic, structural, and spectroscopic properties of this compound. Such research would provide valuable insights for the rational design of novel derivatives with potential applications in various fields.
Computational NMR Chemical Shift and Coupling Constant Prediction
No published studies were identified that present predicted ¹H or ¹³C NMR chemical shifts or coupling constants for this compound derived from computational methods. While experimental NMR data for the parent imidazo[1,2-a]pyridine (B132010) and some of its derivatives are available, theoretical predictions for the title compound are absent from the current scientific literature.
Simulated Chiroptical Spectra (ECD, VCD) for Absolute Configuration Assignment
A search for simulated Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra for the purpose of assigning the absolute configuration of the chiral center in this compound yielded no results. Such studies are crucial for determining the stereochemistry of chiral molecules, but this specific analysis for the target compound does not appear to have been published.
Theoretical Studies of Intermolecular Interactions
Theoretical examinations of the non-covalent interactions between this compound and other molecules are not available in the reviewed literature.
Computational Modeling of Host-Guest Interactions
There are no specific computational models detailing the host-guest interactions of this compound with cyclodextrins, calixarenes, or other common host molecules.
Prediction of Binding Modes and Affinities with Generic Chemical Partners
While molecular docking and binding affinity predictions have been performed for more complex derivatives of imidazo[1,2-a]pyridine targeting specific proteins, similar predictive studies for this compound interacting with generic chemical partners are not documented.
Molecular Dynamics Simulations for Compound-Environment Dynamics
No molecular dynamics (MD) simulation studies were found that investigate the behavior of this compound in different solvent environments or its dynamic interactions with other molecules over time.
1 Imidazo 1,2 a Pyridin 6 Yl Ethanamine As a Chiral Building Block in Advanced Organic Synthesis
Applications in Asymmetric Catalysis
As Chiral Ligands for Transition Metal-Catalyzed Reactions
There is no specific data available in the reviewed literature on the use of 1-(imidazo[1,2-a]pyridin-6-yl)ethanamine as a chiral ligand in transition metal-catalyzed reactions.
As Organocatalysts in Enantioselective Transformations
There is no specific data available in the reviewed literature on the use of this compound as an organocatalyst.
Utilization in the Total Synthesis of Complex Natural Products and Analogues
The most prominent application of this compound as a chiral building block is in the synthesis of complex pharmaceutical analogues. Specifically, the (S)-enantiomer of this amine is a crucial precursor for the synthesis of Volitinib, a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) kinase, which has been investigated for cancer treatment. nih.gov
The synthesis of Volitinib showcases the utility of (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethanamine in constructing a complex, biologically active molecule. The structure-activity relationship studies for a series of novel triazolopyrazine c-Met inhibitors identified the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl moiety as a key component for achieving high potency and desirable pharmacokinetic properties. nih.gov
Table 1: Role of this compound in the Synthesis of Volitinib
| Feature | Description | Reference |
| Target Molecule | Volitinib ((S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazine) | nih.gov |
| Role of Chiral Amine | Key chiral building block providing the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl group. | nih.gov |
| Significance | The specific stereochemistry and the imidazo[1,2-a]pyridine (B132010) core are crucial for the high inhibitory activity against c-Met kinase. | nih.gov |
| Therapeutic Area | Oncology | nih.gov |
Role in the Construction of Advanced Organic Materials and Supramolecular Assemblies
While the parent imidazo[1,2-a]pyridine scaffold has been investigated for applications in materials science, including the development of fluorescent materials and π-expanded polycyclic systems, there is a lack of specific research on the use of this compound in the construction of advanced organic materials or supramolecular assemblies. mdpi.comrsc.org The potential for the chiral amine to induce chirality in supramolecular structures exists, but this has not been specifically reported for this compound. wur.nl
Stereodivergent Synthesis Utilizing the Chiral Amine Building Block
No specific literature detailing the use of this compound in stereodivergent synthesis strategies was identified during the review of available research.
Future Directions and Emerging Research Avenues in 1 Imidazo 1,2 a Pyridin 6 Yl Ethanamine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that often involve harsh conditions, toxic reagents, and metal catalysts. rsc.org The future of synthesizing 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine will undoubtedly pivot towards greener and more sustainable approaches that are currently being developed for the parent scaffold. benthamdirect.com These methods prioritize environmental benignity, atom economy, and energy efficiency.
Key emerging strategies include:
Green Solvents and Catalysts: A significant shift is the replacement of conventional volatile organic solvents with greener alternatives. benthamdirect.com Research has demonstrated the successful synthesis of imidazo[1,2-a]pyridines in aqueous media and deep eutectic solvents (DES). acs.orgsciencepg.com For instance, a copper(II)-ascorbate catalyzed three-component reaction in aqueous micellar media has been shown to be highly efficient. acs.org Similarly, metal-free approaches, such as iodine-catalyzed multicomponent reactions, are gaining traction due to their low cost and environmental friendliness. rsc.orgacs.org
Photochemical and Electrochemical Synthesis: Visible light-induced and electrochemical methods represent cutting-edge sustainable strategies. bohrium.com Photochemical reactions, often employing organic dyes as photocatalysts, can drive C-H functionalization and cyclization reactions under mild, ambient conditions. mdpi.com Electrochemistry offers a reagent-free activation method, avoiding the need for chemical oxidants and promoting high atom economy in the synthesis of imidazo[1,2-a]pyridines. bohrium.comrsc.org The application of these techniques to the synthesis of this compound could lead to more efficient and environmentally friendly production routes.
| Methodology | Key Advantages | Potential for this compound | References |
|---|---|---|---|
| Aqueous Micellar Catalysis | Environmentally benign solvent (water), enhanced reaction rates, catalyst recycling. | Adaptable for the final cyclization step or key C-C bond formations. | acs.org |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, non-toxic, and can act as both solvent and catalyst. | Could enable rapid, one-pot synthesis from readily available starting materials. | sciencepg.com |
| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source, mild reaction conditions, high functional group tolerance. | Enables novel C-H functionalizations and the introduction of the ethanamine moiety under green conditions. | mdpi.com |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high atom economy, precise control over reaction conditions. | Offers a green method for the key cyclization or functionalization steps. | bohrium.comrsc.org |
| Metal-Free Catalysis | Avoids toxic and expensive transition metals, simplifies product purification. | Iodine or other organocatalysts could be used for an economical and sustainable synthesis. | rsc.orgacs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis. nih.govresearchgate.net
The synthesis of imidazo[1,2-a]pyridine derivatives has already been successfully demonstrated in automated flow systems. researchgate.net These platforms can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous and automated fashion. researchgate.netwikipedia.org For this compound, this would involve designing a flow-based sequence where the core is assembled and subsequently functionalized to introduce the ethanamine group. The integration of real-time reaction monitoring and machine learning algorithms could further optimize the synthesis, enabling on-demand production of the target compound and its analogues with high purity and reproducibility. nih.gov Capsule-based automated synthesizers, which use pre-packaged reagents, could also simplify the synthesis process, making it accessible to non-specialists. sigmaaldrich.comchemistryworld.com
Exploitation in Advanced Materials Science Applications
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a highly attractive candidate for applications in materials science. uni-giessen.de Derivatives have been successfully employed as emitters in Organic Light-Emitting Diodes (OLEDs) and as components of fluorescent sensors. nih.govrsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyridine derivatives have been used to create high-performance deep-blue and greenish-yellow OLEDs. nih.govtandfonline.com The rigid, fused-ring structure provides high thermal stability, while the electronic properties can be tuned by introducing different substituents. It is conceivable that this compound, or its derivatives, could be designed as novel emitters or host materials. The ethanamine group could serve as an attachment point for other functional moieties to fine-tune the emission color and efficiency.
Fluorescent Sensors: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as binding sites for metal ions, making them suitable for the development of chemosensors. rsc.org Functionalized imidazo[1,2-a]pyridines have been developed as fluorescent probes for the detection of ions like Zn²⁺ and Hg²⁺. rsc.orgrsc.org The ethanamine side chain of this compound offers a versatile handle for attaching specific recognition units, potentially leading to highly selective and sensitive sensors for environmental or biological monitoring.
| Application Area | Underlying Principle | Potential Role of the Compound | References on Scaffold |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic compounds with high quantum yield and thermal stability. | As a blue emitter or a host material, with the ethanamine group allowing for further functionalization. | uni-giessen.denih.govtandfonline.com |
| Fluorescent Chemosensors | Changes in fluorescence upon binding of the target analyte to the sensor molecule. | As a core fluorophore, with the ethanamine group modified to create specific binding sites for ions or molecules. | rsc.orgrsc.org |
| Coordination Polymers | Self-assembly of metal ions and organic ligands to form extended network structures. | As a ditopic ligand, where the imidazopyridine nitrogen and the ethanamine nitrogen coordinate to metal centers. | mdpi.com |
Exploration of New Theoretical Frameworks for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound, several theoretical frameworks can be envisioned to accelerate its development.
Density Functional Theory (DFT): DFT calculations are already being used to investigate the photophysical properties of imidazo[1,2-a]pyridine-based dyes and to understand their reactivity. tandfonline.comresearchgate.net Such studies can predict the HOMO-LUMO energy gaps, which are crucial for designing OLED materials, and can elucidate reaction mechanisms for novel synthetic routes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models have been developed for various biological activities of imidazo[1,2-a]pyridine derivatives. researchgate.netmdpi.com While the current focus is on therapeutic applications, similar methodologies could be applied to predict the material properties of this compound derivatives. For example, a QSAR model could be built to correlate structural features with fluorescence quantum yield or charge mobility, guiding the design of more efficient materials.
Molecular Docking and Dynamics: These techniques are primarily used in drug discovery to study ligand-protein interactions. researchgate.net However, they can also be adapted to model the interactions of this compound within a material's crystal lattice or its binding to a surface in a sensor application. This can provide insights into the solid-state packing and its influence on photophysical properties.
The synergy between these computational approaches and experimental work will be crucial for the rapid and rational design of new applications for this compound, minimizing trial-and-error experimentation and accelerating the discovery of novel materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(imidazo[1,2-a]pyridin-6-yl)ethanamine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization reactions using precursors like 2-aminoimidazoles and carbonyl-containing intermediates. For example, coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form the imidazo[1,2-a]pyridine core . Solvents like ethanol or dimethoxyethane at elevated temperatures (~80°C) promote cyclization efficiency. Post-synthetic modifications, such as reductive amination or alkylation, introduce the ethanamine group at the 6-position .
- Key Variables : Reaction time, temperature, and catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation) critically affect yields. For instance, AlCl₃-mediated reactions show higher regioselectivity but require strict anhydrous conditions .
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., distinguishing C6 ethanamine from C2 methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₀N₃; theoretical MW: 160.09 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in bicyclic ring conformation and substituent orientation .
Q. What preliminary biological activities are reported for this compound?
- Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyridines exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC: 2–8 µg/mL) via membrane disruption .
- CNS Modulation : Analogues like 1-(imidazo[1,2-a]pyridin-6-yl)ethyl derivatives act as melanin-concentrating hormone (MCH) receptor antagonists, suggesting potential for treating obesity or anxiety .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) alter the compound’s pharmacokinetic and pharmacodynamic profiles?
- Case Study :
- C6 Substitution : The ethanamine group enhances solubility and bioavailability compared to C6-acetic acid derivatives (e.g., 1488389-22-5), which show lower blood-brain barrier penetration .
- N-Methylation : Introducing methyl groups at the imidazole nitrogen reduces metabolic clearance by aldehyde oxidase, as seen in related quinoline derivatives .
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Root Causes :
- Purity Issues : Residual solvents (e.g., DMSO) in biological assays may artifactually suppress activity. Validate via HPLC (>95% purity) .
- Assay Conditions : Differences in cell lines (e.g., leukemia vs. solid tumors) or incubation times (24h vs. 72h) significantly impact IC₅₀ .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Cancer : Xenograft models (e.g., leukemia cell lines in NSG mice) assess efficacy of METTL3 inhibitors, with dose optimization guided by toxicity profiles (e.g., liver enzyme elevation at >50 mg/kg) .
- Neuropharmacology : Rodent models (e.g., forced swim test) evaluate anxiolytic effects linked to MCH receptor antagonism .
Comparative Analysis
Key Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
